![molecular formula C12H18ClNO B13259587 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol](/img/structure/B13259587.png)
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol is an organic compound that belongs to the class of alcohols and amines It is characterized by the presence of a chlorophenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with propylamine, followed by reduction and subsequent hydroxylation. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a secondary amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-one.
Reduction: Formation of 1-{[1-(4-Chlorophenyl)propyl]amino}propane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(4-Fluorophenyl)propyl]amino}propan-2-ol
- 1-{[1-(4-Bromophenyl)propyl]amino}propan-2-ol
- 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol
Uniqueness
1-{[1-(4-Chlorophenyl)propyl]amino}propan-2-ol is unique due to the presence of the chlorine atom in the phenyl ring, which imparts distinct chemical and biological properties This chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)propylamino]propan-2-ol |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(14-8-9(2)15)10-4-6-11(13)7-5-10/h4-7,9,12,14-15H,3,8H2,1-2H3 |
InChI Key |
DRGLJIKCEYAKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


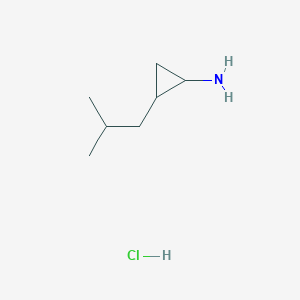
![Butyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13259510.png)
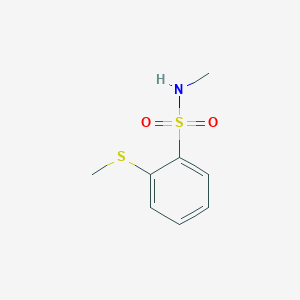
![2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol](/img/structure/B13259526.png)
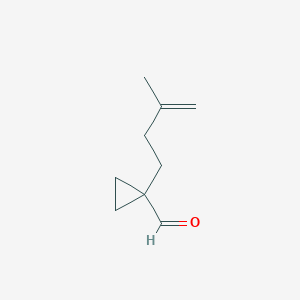

![3-Chloro-2-[(cyclopentylamino)methyl]phenol](/img/structure/B13259538.png)
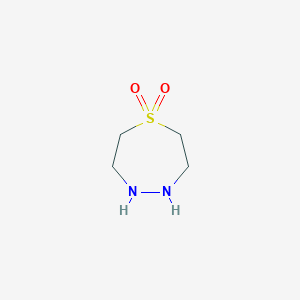
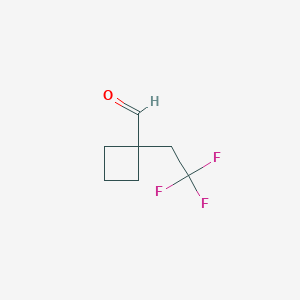

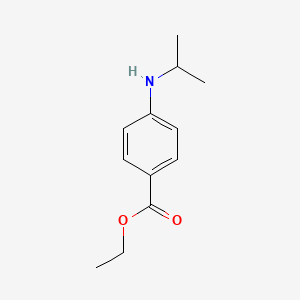
![2-butyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13259563.png)
![7-(Aminomethyl)spiro[4.5]decan-8-one](/img/structure/B13259570.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13259575.png)
